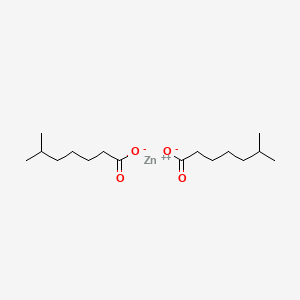
Zinc isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc isooctanoate is an organozinc compound that belongs to the category of organic zinc compounds. It is characterized by the presence of hydrocarbons in its molecular formula. This compound is widely used in various industrial applications due to its catalytic properties and its role in accelerating chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc isooctanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isooctanoic acid. The reaction typically occurs under controlled conditions, often involving heating and stirring to ensure complete reaction. The process can be represented by the following equation:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and isooctanoic acid.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, often at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or hydrides.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Zinc oxide and isooctanoic acid.
Reduction: Elemental zinc.
Substitution: Various organozinc compounds depending on the substituent used .
Applications De Recherche Scientifique
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme function and metal ion homeostasis.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its catalytic properties .
Mécanisme D'action
The mechanism of action of zinc isooctanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This property makes it an effective catalyst in many organic reactions. Additionally, zinc ions can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling .
Comparaison Avec Des Composés Similaires
- Zinc naphthenate
- Dimethyl zinc
- Lauryl dibutyl zinc
Comparison: Zinc isooctanoate is unique due to its specific hydrocarbon structure, which imparts distinct catalytic properties. Compared to zinc naphthenate, it offers different solubility and reactivity profiles, making it suitable for specific industrial applications. Dimethyl zinc and lauryl dibutyl zinc, while also organozinc compounds, have different molecular structures and thus different reactivity and applications .
Propriétés
Numéro CAS |
84082-93-9 |
|---|---|
Formule moléculaire |
C16H30O4Zn |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



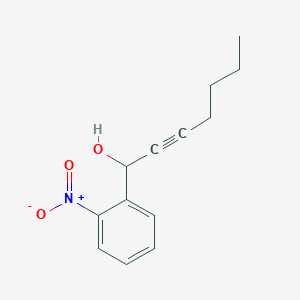

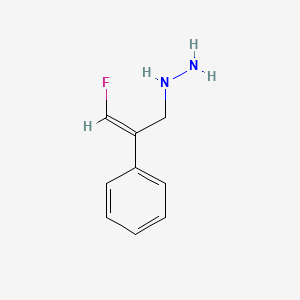
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
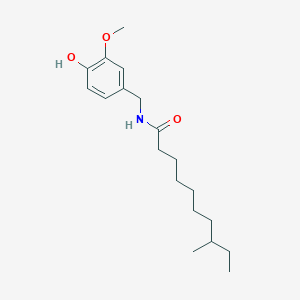
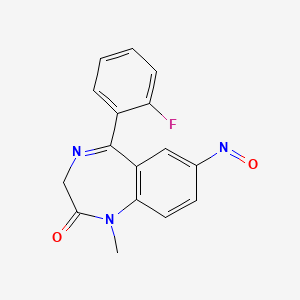
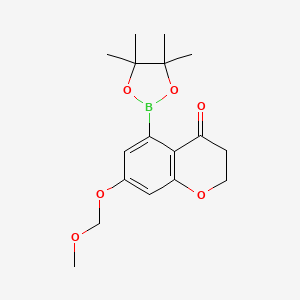
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)

